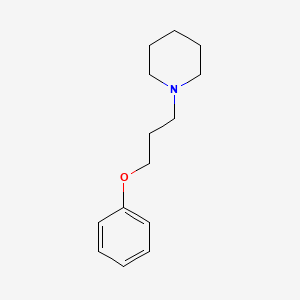

1-(3-phenoxypropyl)piperidine

Número de catálogo B4611737

Peso molecular: 219.32 g/mol

Clave InChI: LIIPUCLIOODWTM-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07253165B2

Procedure details

Mix 3-phenoxypropyl bromide (801.5 g, 3.73 mol), potassium iodide (61.8 g, 0.37 mol, 0.10 equivalents) and water (4.0 L) in a 12-L, 3-necked flask fitted with: a stirrer, thermometer in a side-arm adapter, connected to a Firestone® valve and an addition funnel fitted with a gas outlet adapter, connected to a bubbler. Add piperidine (634.6 g, 7.45 mol, 2.0 equivalents) over 1 hour, without cooling under nitrogen. The temperature at the end of the addition is 40° C. Heat the reaction mixture and maintain the temperature at 50° C. for 6 hours. Monitor the progress of the reaction by HPLC (Column=300×3.9 mm Phenomenex Bondclone 10 CN; mobile phase=65% acetonitrile:35% 0.1N ammonium formate buffer; flow=1.5 mL/minute; wavelength=215 nm; RT: 3-phenoxypropyl bromide=2.3 minutes; 37=4.4 minutes). Typically, the conversion is 94%. Cool the reaction mixture to ambient temperature over a time period of 14 hours and extract with dichloromethane (2×4.0 L). Combine the organic extracts and dry over MgSO4 (400 g). Filter off the drying agent and wash with dichloromethane (1.0 L). Concentrate the filtrate (35-40° C./50 torr) to give 800 g, 98% Yield) of 4, as an oil. HPLC analysis shows that 37 is 90% pure. Purify 4 (16.5 g portion) by distillation under vacuum and collect the title compound (10 g) as a colorless liquid at 99-105° C./0.3 mm: 1H NMR (CDCl3, 200 MHz) δ 1.38-1.5 (m, 2H), 1.5-1.64 (m, 4H), 1.9-2.1 (m, 6H), 4.0 (t, 2H), 6.85-6.95 (m. 3H), 7.22-7.3 (t, 2H). Analysis calculated for C14H21NO: C, 76.67; H, 9.65; 6.39. Found: C, 76.55; H, 9.50; N, 6.22. [M+H]+=220 m/e.

[Compound]

Name

12-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

98%

Identifiers

|

REACTION_CXSMILES

|

[O:1]([CH2:8][CH2:9][CH2:10]Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[I-].[K+].[NH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.C([O-])=O.[NH4+]>C(#N)C.O>[O:1]([CH2:8][CH2:9][CH2:10][N:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

801.5 g

|

|

Type

|

reactant

|

|

Smiles

|

O(C1=CC=CC=C1)CCCBr

|

|

Name

|

|

|

Quantity

|

61.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[I-].[K+]

|

[Compound]

|

Name

|

12-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

4 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

634.6 g

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-].[NH4+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O(C1=CC=CC=C1)CCCBr

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with: a stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thermometer in a side-arm adapter, connected to a Firestone® valve and an addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a gas outlet adapter

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

without cooling under nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The temperature at the end of the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is 40° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heat the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool the reaction mixture to ambient temperature over a time period of 14 hours

|

|

Duration

|

14 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract with dichloromethane (2×4.0 L)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Combine the organic extracts and dry over MgSO4 (400 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter off the drying agent

|

WASH

|

Type

|

WASH

|

|

Details

|

wash with dichloromethane (1.0 L)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate the filtrate (35-40° C./50 torr)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 800 g, 98% Yield) of 4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purify 4 (16.5 g portion)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distillation under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collect the title compound (10 g) as a colorless liquid at 99-105° C./0.3 mm

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

O(C1=CC=CC=C1)CCCN1CCCCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 98% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |